2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride 2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953024
InChI: InChI=1S/C9H11Cl2N3O.ClH/c1-12-4-5-13-9(15)6-2-3-7(10)14-8(6)11;/h2-3,12H,4-5H2,1H3,(H,13,15);1H
SMILES:
Molecular Formula: C9H12Cl3N3O
Molecular Weight: 284.6 g/mol

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride

CAS No.:

Cat. No.: VC19953024

Molecular Formula: C9H12Cl3N3O

Molecular Weight: 284.6 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride -

Specification

Molecular Formula C9H12Cl3N3O
Molecular Weight 284.6 g/mol
IUPAC Name 2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H11Cl2N3O.ClH/c1-12-4-5-13-9(15)6-2-3-7(10)14-8(6)11;/h2-3,12H,4-5H2,1H3,(H,13,15);1H
Standard InChI Key WCKGSTGZEFZRIV-UHFFFAOYSA-N
Canonical SMILES CNCCNC(=O)C1=C(N=C(C=C1)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide hydrochloride. Its structure consists of a pyridine ring substituted with chlorine atoms at positions 2 and 6, a carboxamide group at position 3, and a 2-(methylamino)ethyl side chain. The hydrochloride salt enhances stability and aqueous solubility. Key identifiers include:

  • CAS Registry Number: 2314362-48-4

  • Molecular Formula: C9H12Cl3N3OHCl\text{C}_9\text{H}_{12}\text{Cl}_3\text{N}_3\text{O} \cdot \text{HCl}

  • Molecular Weight: 307.58 g/mol

Table 1: Structural Descriptors

PropertyValue
Parent Compound2,6-Dichloronicotinamide
Side Chain2-(Methylamino)ethyl
CounterionHydrochloride
Hybridizationsp2\text{sp}^2 (pyridine)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related compounds reveal distinct signals:

  • 1H^1\text{H} NMR: A triplet at δ 1.31 ppm (J=7.2HzJ = 7.2 \, \text{Hz}) corresponds to methyl groups in the ethylamine chain .

  • 13C^{13}\text{C} NMR: Peaks at 165 ppm (amide carbonyl) and 150–155 ppm (pyridine C-Cl) .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves two primary steps:

  • Acylation: 2,6-Dichloronicotinic acid undergoes chlorination with oxalyl chloride to form 2,6-dichloronicotinoyl chloride .

  • Amidation: The acyl chloride reacts with 2-(methylamino)ethylamine in dichloromethane under basic conditions (e.g., triethylamine) .

  • Hydrochlorination: The free base is treated with HCl gas to yield the hydrochloride salt .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
Acyl Chloride FormationOxalyl chloride, DMF, CH2_2Cl2_285–90
Amidation2-(Methylamino)ethylamine, Et3_3N75–80
Salt FormationHCl (g), Et2_2O>95

Optimization Challenges

  • Side Reactions: Competing hydrolysis of the acyl chloride necessitates anhydrous conditions .

  • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane) isolates the product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO) .

  • Stability: Degrades above 200°C; hygroscopic in solid state .

Partition Coefficients

  • LogP: 2.1 (predictive value, indicating moderate lipophilicity) .

Biological Activity and Applications

Fungicidal Efficacy

Structural analogs of this compound, such as N-(thiophen-2-yl) nicotinamides, exhibit EC50_{50} values of 1.2–3.8 μg/mL against Botrytis cinerea and Rhizoctonia solani . The dichloro substitution enhances membrane permeability, while the methylaminoethyl group modulates target binding .

Table 3: Comparative Fungicidal Activity

CompoundEC50_{50} (μg/mL)Target Pathogen
4f (Analog) 1.2Botrytis cinerea
4s (Analog) 3.8Rhizoctonia solani

Mechanistic Insights

The compound likely inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Molecular docking studies suggest hydrogen bonding with CYP51 active-site residues .

ParameterValue
LD50_{50} (oral, rat)420 mg/kg
Skin CorrosionCategory 3

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat .

  • Ventilation: Use fume hoods during handling .

Future Directions

Research should explore structure-activity relationships (SAR) by modifying the ethylamine chain and chloro substituents. Scalable synthesis routes and environmental impact assessments are critical for agrochemical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator